molecular formula C22H24ClP B081357 Butyltriphenylphosphonium chloride CAS No. 13371-17-0

Butyltriphenylphosphonium chloride

Cat. No.: B081357
CAS No.: 13371-17-0
M. Wt: 354.8 g/mol
InChI Key: MFIUDWFSVDFDDY-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Butyltriphenylphosphonium chloride is a quaternary phosphonium-type cationic polyacrylamide . It primarily targets bacteria such as Escherichia coli and non-enveloped adenovirus (ADV) . The compound’s action on these targets is crucial for its antibacterial and antiviral activities .

Mode of Action

This compound interacts with its targets through a mechanism that involves the incorporation of quaternary phosphonium salt (QPS) . This interaction imparts positively charged groups to the backbone of the compound . The compound’s interaction with its targets results in antibacterial as well as antiviral activities .

Biochemical Pathways

It is known that the compound’s antibacterial and antiviral activities are due to the incorporation of quaternary phosphonium salt . This suggests that the compound may affect pathways related to bacterial growth and viral replication.

Pharmacokinetics

It is known that the compound is used in synthesis , suggesting that it may be absorbed and distributed in the body during this process. The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

The molecular and cellular effects of this compound’s action include antibacterial and antiviral activities . Specifically, the compound has been shown to be effective against Escherichia coli bacteria and non-enveloped adenovirus .

Action Environment

It is known that the compound is used in synthesis , suggesting that its action and efficacy may be influenced by factors such as temperature and pH

Safety and Hazards

BTPC is fatal if swallowed or inhaled. It causes serious eye damage and may cause respiratory irritation. It causes damage to organs (Lungs, nasal cavity) through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .

Future Directions

Mitochondria are recognized as one of the most important targets for new drug design in cancer, cardiovascular, and neurological diseases. The most effective way to deliver drugs specifically to mitochondria is by covalently linking a lipophilic cation such as an alkyltriphenylphosphonium moiety to a pharmacophore of interest . This approach has been developed to study mitochondrial physiology and dysfunction and the interaction between mitochondria and other subcellular organelles and for treatment of a variety of diseases such as neurodegeneration and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyltriphenylphosphonium chloride can be synthesized by reacting triphenylphosphine with butyl chloride in the presence of a base . The reaction typically involves dissolving triphenylphosphine in an organic solvent, such as toluene or dichloromethane, and then adding butyl chloride and a base like sodium hydroxide or potassium carbonate. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified by recrystallization or other suitable methods to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Butyltriphenylphosphonium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce butyltriphenylphosphonium hydroxide .

Properties

IUPAC Name

butyl(triphenyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24P.ClH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIUDWFSVDFDDY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884597
Record name Phosphonium, butyltriphenyl-, chloride (1:1)
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Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13371-17-0
Record name Phosphonium, butyltriphenyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13371-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonium, butyltriphenyl-, chloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013371170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonium, butyltriphenyl-, chloride (1:1)
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Record name Phosphonium, butyltriphenyl-, chloride (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyltriphenylphosphonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is butyltriphenylphosphonium chloride used in the synthesis of β-keto sulfoxides?

A1: this compound is reacted with periodate (IO4-) to form butyltriphenylphosphonium periodate (Ph3P+BuIO4 −) []. This compound acts as an oxidizing agent to convert α-sulfinyl oximes and α-sulfinyl hydrazones to their corresponding β-keto sulfoxides []. The reaction proceeds with high yields and maintains the enantiomeric purity of the starting sulfinyl compounds [].

Q2: Are there other palladium-containing complexes that can be synthesized using this compound?

A2: Yes, this compound can be used as a counterion in the synthesis of palladium complexes. For example, it reacts with [PdCl3(Dmso-S)]– to form the complex [Ph3PBu]+[PdCl3(Dmso-S)]– []. This highlights the versatility of this compound in coordinating with metal centers and forming various organometallic compounds.

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